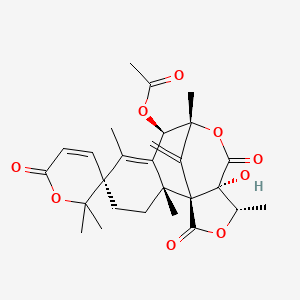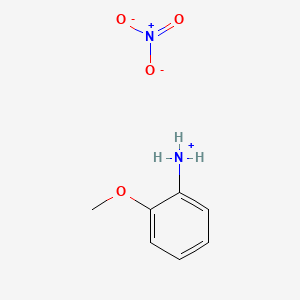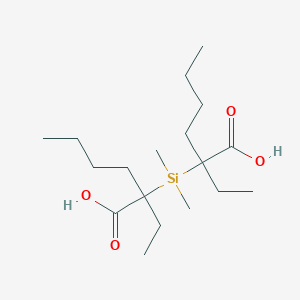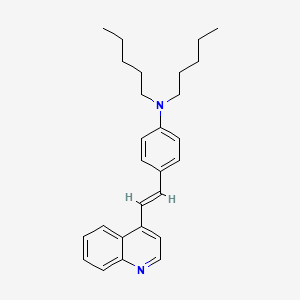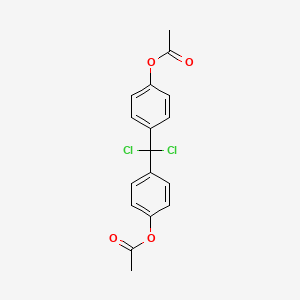
4,4'-(Dichloromethylene)bisphenyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Dichloromethylene)bisphenyl diacetate is a chemical compound with the molecular formula C17H14Cl2O4 It is known for its unique structure, which includes two phenyl rings connected by a dichloromethylene bridge and esterified with acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bisphenyl diacetate typically involves the reaction of 4,4’-(Dichloromethylene)bisphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phenolic groups.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dichloromethylene)bisphenyl diacetate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Dichloromethylene)bisphenyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dichloromethylene bridge to a methylene bridge.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-(Methylene)bisphenyl diacetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Dichloromethylene)bisphenyl diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Dichloromethylene)bisphenyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloromethylene bridge and acetate groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Methylene)bisphenyl diacetate
- 4,4’-(Dichloromethylene)bisphenol
- 4,4’-(Dichloromethylene)bisphenyl dimethyl ether
Uniqueness
4,4’-(Dichloromethylene)bisphenyl diacetate is unique due to its dichloromethylene bridge, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
89347-16-0 |
|---|---|
Molecular Formula |
C17H14Cl2O4 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[4-[(4-acetyloxyphenyl)-dichloromethyl]phenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-11(20)22-15-7-3-13(4-8-15)17(18,19)14-5-9-16(10-6-14)23-12(2)21/h3-10H,1-2H3 |
InChI Key |
OMKRDBYMAHIWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


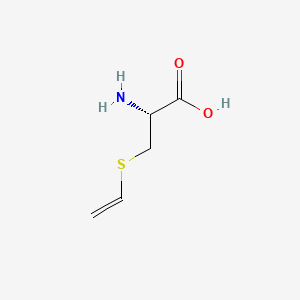

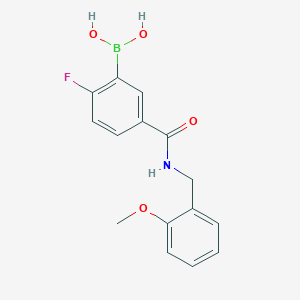
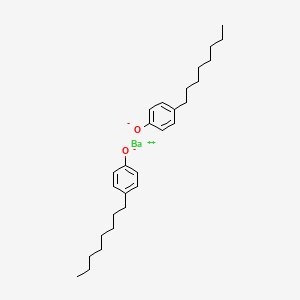
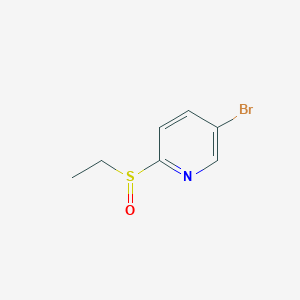
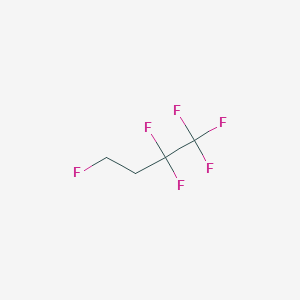
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
